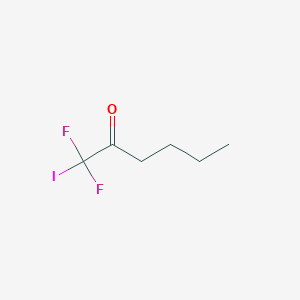![molecular formula C17H36N4O B14262745 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide CAS No. 159858-54-5](/img/structure/B14262745.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylmethylidene group, which is known for its reactivity and potential for forming stable complexes with various substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide typically involves the reaction of dodecanoic acid with 4-aminobutylhydrazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: N,N’-dicyclohexylcarbodiimide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodecanoic acid and 4-aminobutylhydrazine
Reaction Control: Automated temperature and pressure control systems
Purification: Use of chromatographic techniques to purify the final product
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted amides and hydrazones
Aplicaciones Científicas De Investigación
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial cell membranes, leading to increased permeability and cell lysis.
Pathways Involved: The hydrazinylmethylidene group interacts with membrane lipids, disrupting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}hexadecanamide: Similar structure but with a longer alkyl chain.
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}octadecanamide: Similar structure but with an even longer alkyl chain.
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and its potential as a drug delivery agent.
Propiedades
Número CAS |
159858-54-5 |
|---|---|
Fórmula molecular |
C17H36N4O |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-[4-(hydrazinylmethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O/c1-2-3-4-5-6-7-8-9-10-13-17(22)20-15-12-11-14-19-16-21-18/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
WSAWWFMGHKFEIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCCN=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

